

Application Notes and Protocols: 2-Bromo-N-(P-toluenesulfonyl)pyrrole in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Bromo-N-(P-toluenesulfonyl)pyrrole

Cat. No.: B1334421

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Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromo-N-(P-toluenesulfonyl)pyrrole is a stable, crystalline derivative of 2-bromopyrrole, serving as a versatile building block in medicinal chemistry.^[1] Its stability at ambient temperature makes it a more robust reagent compared to its unprotected counterpart.^[1] The primary application of this compound lies in its utility as an excellent substrate for Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a diverse array of 2-arylpyrrole derivatives.^[1] The pyrrole motif is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. These application notes provide detailed protocols for the synthesis of bioactive 2-arylpyrroles using **2-Bromo-N-(P-toluenesulfonyl)pyrrole** and summarize the biological activities of representative compounds.

Key Applications in Drug Discovery

The introduction of an aryl group at the 2-position of the pyrrole ring via Suzuki coupling with **2-Bromo-N-(P-toluenesulfonyl)pyrrole** can lead to the generation of compounds with significant therapeutic potential. Notably, 2-arylpyrrole derivatives have been identified as potent inhibitors of tubulin polymerization and the Hedgehog signaling pathway, both of which are critical targets in cancer therapy.^[2] Furthermore, substituted pyrrole derivatives have demonstrated significant anti-proliferative activity against various cancer cell lines.^[3]

Quantitative Biological Data

The following table summarizes the anti-proliferative activity of exemplary 2,4-diaryl- and 2,4,5-triarylpyrrole derivatives, showcasing the potential of compounds accessible through synthetic routes starting with **2-Bromo-N-(P-toluenesulfonyl)pyrrole**.

Compound ID	Structure	Cell Line	IC50 (μM)	Reference
M13	2-(2-phenylethyl)-4,5-diphenyl-1H-pyrrole	P493-6 (Human Lymphoblastoid)	0.06	[3]
F43	2-(2-(4-methoxyphenyl)ethyl)-4,5-diphenyl-1H-pyrrole	P493-6 (Human Lymphoblastoid)	0.7	[3]
F33	2-(2-(4-chlorophenyl)ethyl)-4,5-diphenyl-1H-pyrrole	P493-6 (Human Lymphoblastoid)	1.4	[3]
N12	2-(2-(3-methoxyphenyl)ethyl)-4,5-diphenyl-1H-pyrrole	P493-6 (Human Lymphoblastoid)	1.4	[3]

Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-N-(p-toluenesulfonyl)pyrrole

This protocol describes the synthesis of the title compound from pyrrole.

Materials:

- Pyrrole
- 1,3-Dibromo-5,5-dimethylhydantoin
- Tetrahydrofuran (THF), freshly distilled
- n-Butyllithium (n-BuLi)
- Tributylamine (Bu_3N)
- Diethyl ether (Et_2O), freshly distilled
- p-Toluenesulfonyl chloride
- Sodium hydride (NaH, 60% in mineral oil)
- Water (H_2O)
- Nitrogen gas (N_2)

Procedure:

- **Bromination:** To a solution of pyrrole (1.0 equiv) in freshly distilled THF in a flame-dried flask under N_2 at $-78\text{ }^\circ\text{C}$, add 1,3-dibromo-5,5-dimethylhydantoin (0.5 equiv). Stir the mixture for 30 minutes and allow it to stand for an additional 3.5 hours at $-78\text{ }^\circ\text{C}$.
- **N-Sulfonylation:** In a separate flask, add n-BuLi to a solution of the crude 2-bromopyrrole at $-78\text{ }^\circ\text{C}$. Add Bu_3N and freshly distilled Et_2O and stir for 10 minutes at $-78\text{ }^\circ\text{C}$. The resulting precipitate is removed by filtration, and the solution is concentrated in vacuo. To this solution, add p-toluenesulfonyl chloride (1.0 equiv) and re-establish the inert atmosphere. Cool the solution to $0\text{ }^\circ\text{C}$ and cautiously add NaH (1.5 equiv). Stir the mixture for 18 hours at ambient temperature, then quench with H_2O .
- **Work-up and Purification:** Extract the product into an organic solvent, dry the organic layer, and concentrate in vacuo. Purify the crude product by chromatography to yield **2-Bromo-N-(p-toluenesulfonyl)pyrrole**.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of 2-aryl-N-(p-toluenesulfonyl)pyrroles.

Materials:

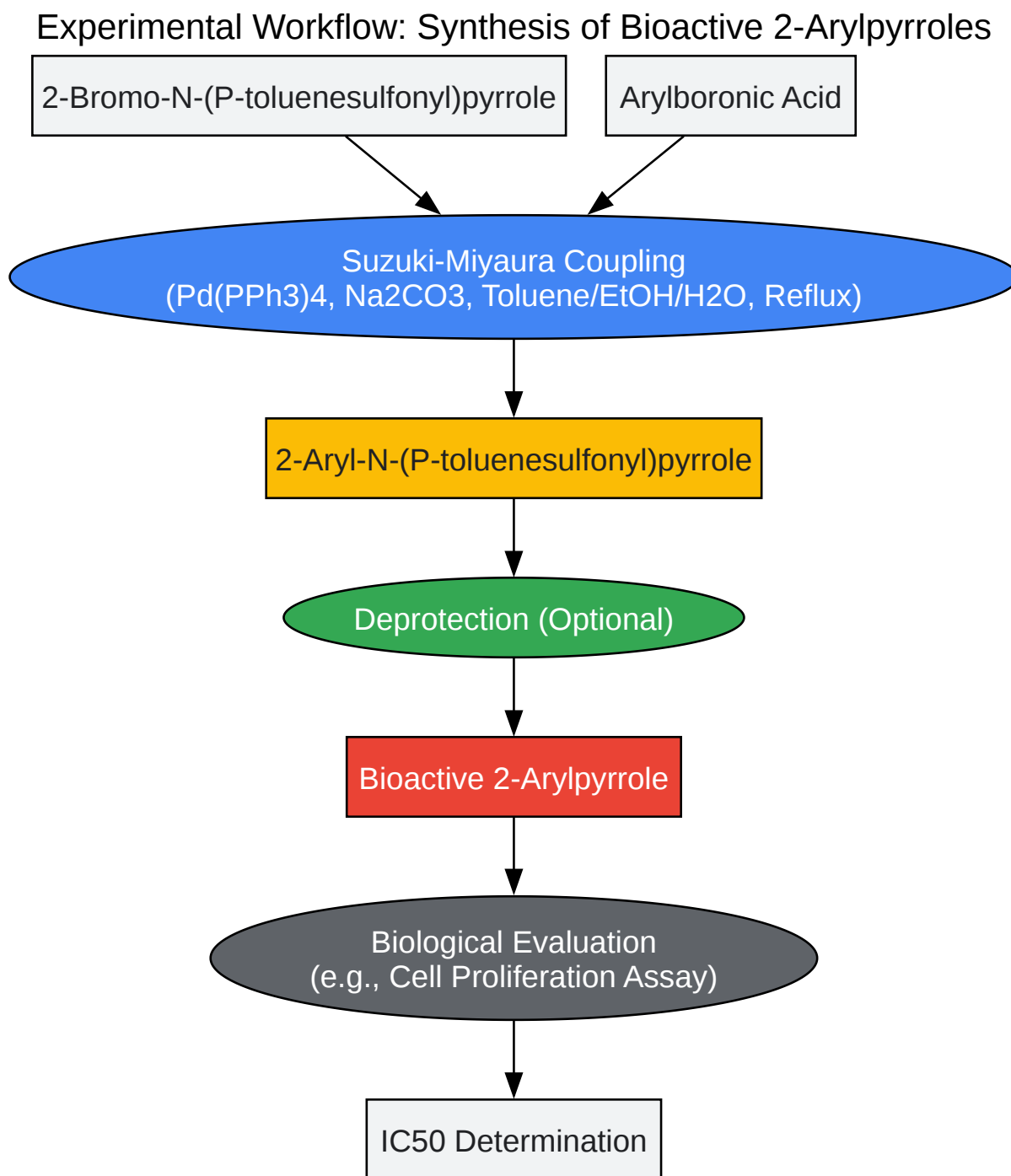
- **2-Bromo-N-(p-toluenesulfonyl)pyrrole** (1.0 equiv)
- Arylboronic acid (1.5 equiv)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.0125 equiv)
- Sodium carbonate (Na₂CO₃) (1.5 equiv)
- Toluene, distilled
- Ethanol (95%)
- Water (H₂O)
- Ethyl acetate (EtOAc)
- Nitrogen gas (N₂)

Procedure:

- **Reaction Setup:** To a stirred mixture of Pd(PPh₃)₄ (0.0125 equiv) in distilled toluene under an inert atmosphere, add **2-Bromo-N-(p-toluenesulfonyl)pyrrole** (1.0 equiv) as a solid.
- **Addition of Reagents:** Add a solution of Na₂CO₃ (1.5 equiv) in H₂O, followed by a solution of the arylboronic acid (1.5 equiv) in 95% EtOH.
- **Reaction:** Heat the mixture at reflux for 6 hours.
- **Work-up and Purification:** Cool the reaction mixture to ambient temperature and extract with EtOAc. Dry the organic layer, concentrate in vacuo, and purify the crude product by column chromatography to yield the 2-aryl-N-(p-toluenesulfonyl)pyrrole.

Visualizations

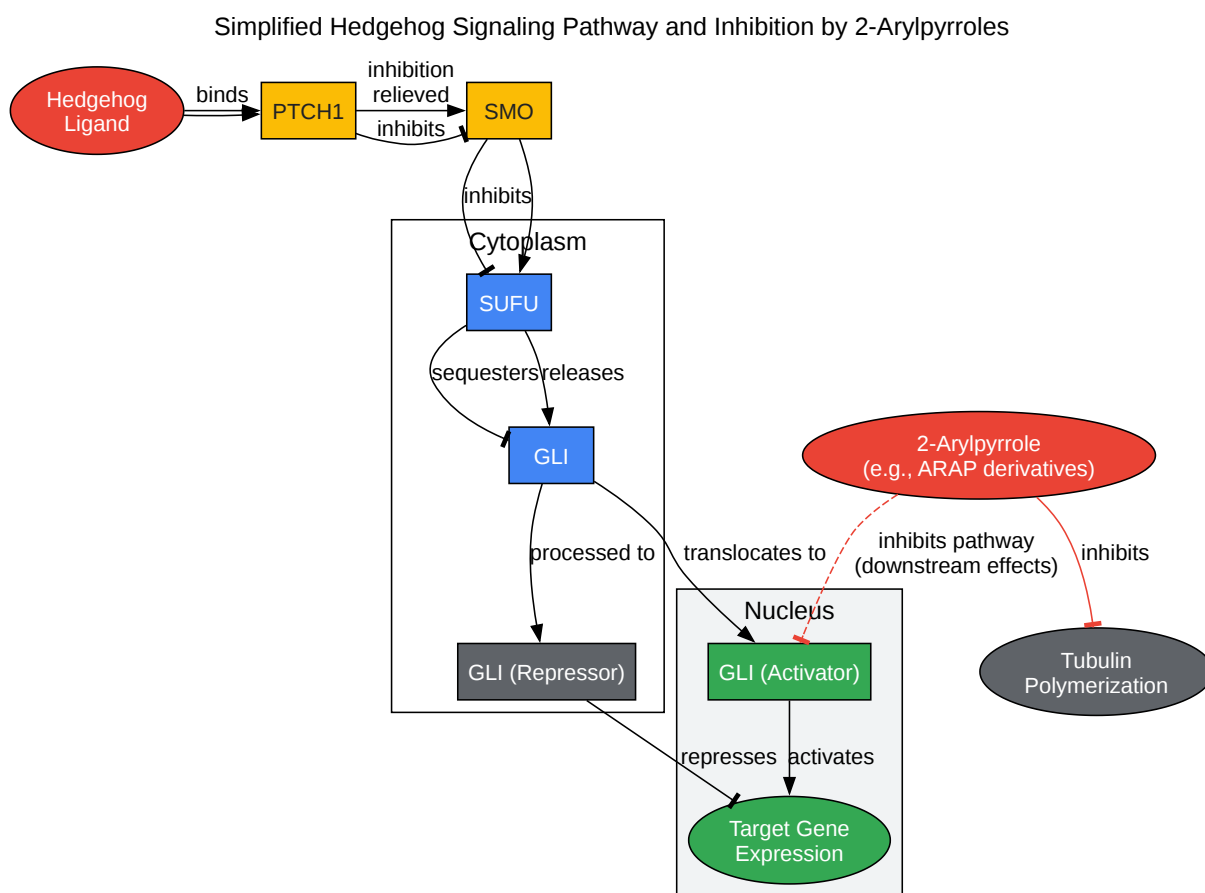
Experimental Workflow



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Caption: Synthesis and evaluation of 2-arylpyrroles.

Hedgehog Signaling Pathway Inhibition



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Caption: Inhibition of Hedgehog signaling by 2-arylpyrroles.

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References

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